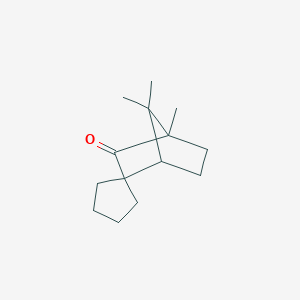
Spiro(bicyclo(2.2.1)heptane-2,1'-cyclopentan)-3-one, 4,7,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(bicyclo(2.2.1)heptane-2,1'-cyclopentan)-3-one, 4,7,7-trimethyl-, commonly known as menthone, is a cyclic monoterpene ketone. It is a colorless liquid with a minty aroma and is widely used in the flavor and fragrance industry. Menthone is found naturally in essential oils of peppermint, spearmint, and pennyroyal. In recent years, menthone has gained attention in the scientific community due to its potential therapeutic properties.
Mechanism Of Action
The exact mechanism of action of menthone is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of inflammatory mediators, the modulation of neurotransmitters, and the scavenging of free radicals.
Biochemical And Physiological Effects
Menthone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Menthone has also been shown to have analgesic properties by modulating the activity of pain receptors. Additionally, menthone has been shown to have antimicrobial properties against various bacteria and fungi.
Advantages And Limitations For Lab Experiments
Menthone has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal lab conditions and has a low toxicity profile. However, menthone has some limitations, including its low solubility in water and its volatility, which can make it difficult to handle in certain experiments.
Future Directions
There are several future directions for menthone research. One potential direction is the development of menthone-based drugs for the treatment of various diseases. Another potential direction is the investigation of the synergistic effects of menthone with other compounds. Additionally, further studies are needed to fully understand the mechanism of action of menthone and its potential therapeutic applications.
Conclusion
In conclusion, menthone is a cyclic monoterpene ketone with potential therapeutic properties. It can be synthesized through various methods and has been extensively studied for its anti-inflammatory, analgesic, antimicrobial, and antioxidant activities. While menthone has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for menthone research, including the development of menthone-based drugs and the investigation of its synergistic effects with other compounds.
Synthesis Methods
Menthone can be synthesized through various methods, including the oxidation of menthol, the isomerization of pulegone, and the cyclization of geranyl acetone. The most common method of menthone synthesis is the oxidation of menthol with oxidizing agents such as chromic acid or potassium permanganate.
Scientific Research Applications
Menthone has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, antimicrobial, and antioxidant activities. Menthone has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's, and diabetes.
properties
CAS RN |
107715-18-4 |
|---|---|
Product Name |
Spiro(bicyclo(2.2.1)heptane-2,1'-cyclopentan)-3-one, 4,7,7-trimethyl- |
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-one |
InChI |
InChI=1S/C14H22O/c1-12(2)10-6-9-13(12,3)11(15)14(10)7-4-5-8-14/h10H,4-9H2,1-3H3 |
InChI Key |
ZURABCSOVBIFTR-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(=O)C23CCCC3)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C23CCCC3)C)C |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



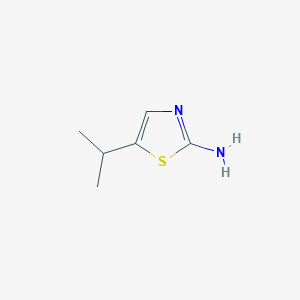
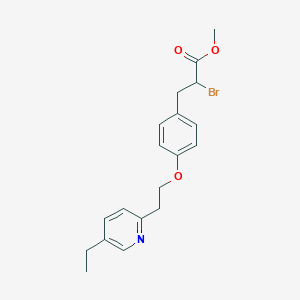
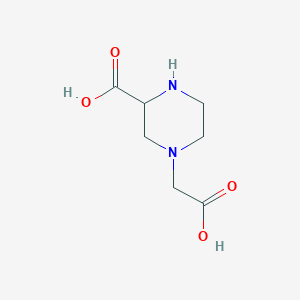
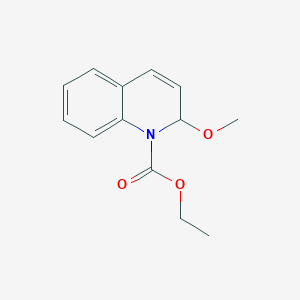
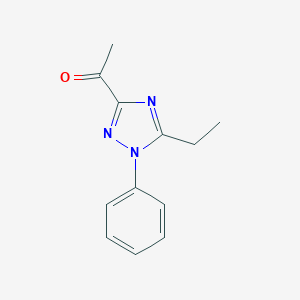


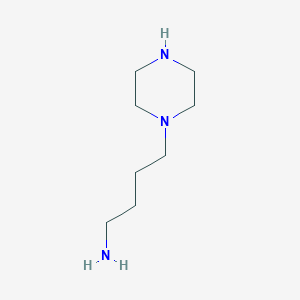
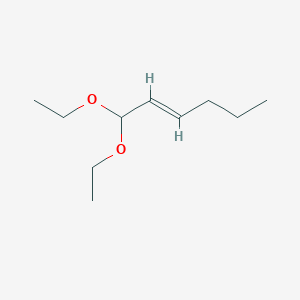
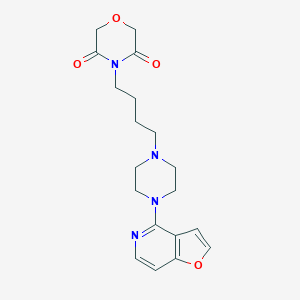
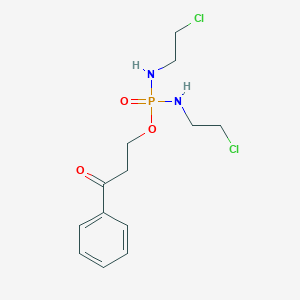
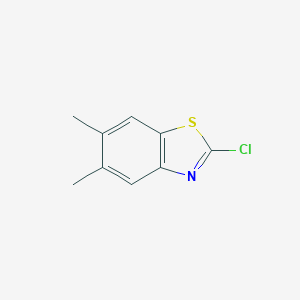
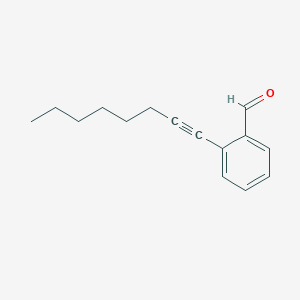
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)